This compound, also known by its CAS number 146032-79-3, is a specific scientific research tool studied for its ability to antagonize prostaglandin E2 (PGE2) []. PGE2 is a naturally occurring lipid mediator involved in various physiological processes, including inflammation, pain, and bone resorption [].
While the exact mechanism requires further investigation, research suggests that 8-Chloro-Dibenz[b,f][1,4]Oxazine-10(11H)-Carboxylic Acid 2-[3-[(2-Furanylmethyl)Thio]-1-Oxopropyl]Hydrazide binds to PGE2 receptors, blocking the binding of endogenous PGE2 and preventing its downstream signaling cascade []. This antagonistic effect makes it a potential candidate for studying PGE2-mediated diseases.
Due to its PGE2 antagonistic properties, researchers have explored the potential therapeutic application of 8-Chloro-Dibenz[b,f][1,4]Oxazine-10(11H)-Carboxylic Acid 2-[3-[(2-Furanylmethyl)Thio]-1-Oxopropyl]Hydrazide in various PGE2-related conditions. These include:
3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide, with the CAS number 146032-79-3, is a complex organic compound characterized by its unique structural features. The molecular formula is , and it has a molecular weight of approximately 457.9 g/mol. This compound belongs to the class of benzoxazepines, which are known for various biological activities due to their ability to interact with different biological targets.
Reactions involving this compound can yield sulfoxides, sulfones, reduced oxazepine derivatives, and various substituted analogs.
3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide exhibits significant biological activity. It has been identified as a potent antagonist of the EP1 prostanoid receptor, with an inhibition constant (Ki) of 13.8 nM. This receptor antagonism has been linked to analgesic properties observed in vivo, particularly through the inhibition of prostaglandin E2 signaling in experimental models such as the guinea pig ileum .
The synthesis of this compound involves multiple steps:
This multi-step synthesis requires careful optimization to ensure high yields and purity of the final product.
The primary applications of 3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide are in pharmacology and medicinal chemistry. Its role as a prostanoid receptor antagonist suggests potential therapeutic applications in pain management and inflammation control.
Interaction studies have focused on the compound's ability to inhibit specific receptor pathways. The significant interactions with the EP1 receptor highlight its potential as a candidate for further development in analgesic therapies. Additionally, studies on its metabolic pathways and interactions with other biological molecules could provide insights into its pharmacokinetics and pharmacodynamics.
Several compounds share structural similarities with 3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide. Here are a few notable examples:
The uniqueness of 3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide lies in its specific combination of functional groups that confer distinct biological activities not found in these similar compounds.
Acute Toxic